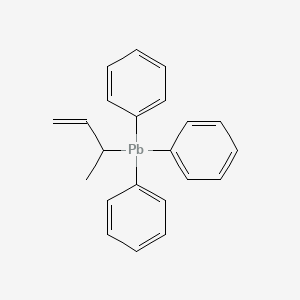
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a carboxylic acid group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with cysteine in the presence of a base, leading to the formation of the thiazolidine ring. The reaction conditions often include mild heating and the use of solvents such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems, depending on the reaction conditions and the presence of additional functional groups.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.
Solvents: Ethanol, water, dimethylformamide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Thiazolidines: Nucleophilic substitution reactions yield various substituted thiazolidines.
科学的研究の応用
3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The nitro group can undergo bioreduction in the cellular environment, generating reactive intermediates that can damage bacterial DNA and proteins.
類似化合物との比較
2-Nitrophenylacetic acid: Shares the nitrophenyl group but lacks the thiazolidine ring.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring and carboxylic acid group but lacks the nitrophenyl group.
Uniqueness: 3-(2-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the nitrophenyl group and the thiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
89860-79-7 |
|---|---|
分子式 |
C10H10N2O4S |
分子量 |
254.26 g/mol |
IUPAC名 |
3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4S/c13-10(14)9-5-17-6-11(9)7-3-1-2-4-8(7)12(15)16/h1-4,9H,5-6H2,(H,13,14) |
InChIキー |
MUBPQUAUHCGTEC-UHFFFAOYSA-N |
正規SMILES |
C1C(N(CS1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


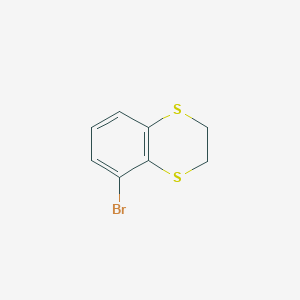
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
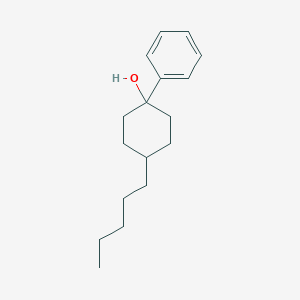
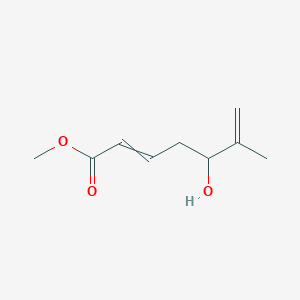


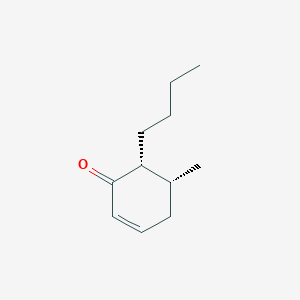
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)


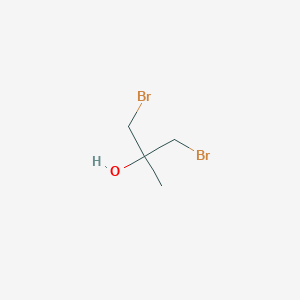
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
